1,3,6-Trihydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-trihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O5 and a molecular weight of 256.21 g/mol . It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups at positions 1, 3, and 6 on the anthracene ring system. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-trihydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3,6-trihydroxyanthracene using strong oxidizing agents like potassium permanganate or chromium trioxide can yield 1,3,6-trihydroxyanthracene-9,10-dione .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trihydroxyanthracene-9,10-dione often involves large-scale oxidation reactions. The process typically requires stringent control of reaction conditions, including temperature, pH, and the concentration of oxidizing agents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,6-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .
Scientific Research Applications
1,3,6-trihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 1,3,6-trihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit bacterial growth by disrupting cell wall synthesis, inhibiting nucleic acid and protein synthesis, and blocking energy metabolism . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
1,3,6-trihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,6-trihydroxyanthracene-9,10-dione: Similar structure but different hydroxyl group positions.
1,3,8-trihydroxyanthracene-9,10-dione: Another isomer with hydroxyl groups at positions 1, 3, and 8.
7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione: Contains an additional acetyl group at position 7.
The uniqueness of 1,3,6-trihydroxyanthracene-9,10-dione lies in its specific hydroxyl group arrangement, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
69008-07-7 |
---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,3,6-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-1-2-8-9(3-6)13(18)10-4-7(16)5-11(17)12(10)14(8)19/h1-5,15-17H |
InChI Key |
HTGYRSWFBJFKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.